7-methyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one
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Overview
Description
7-methyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a complex organic compound that features a chromenone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the oxazole and piperazine rings, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the chromenone core, followed by the introduction of the piperazine and oxazole moieties through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7-methyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical modifications allows for the creation of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 7-methyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-methyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one: Similar in structure but may have different substituents on the oxazole or piperazine rings.
Coumarin Derivatives: Compounds with a similar chromenone core but different functional groups, leading to varied chemical properties and applications.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C26H27N3O3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
7-methyl-4-[[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl]methyl]chromen-2-one |
InChI |
InChI=1S/C26H27N3O3/c1-18-8-9-22-21(15-25(30)32-24(22)14-18)16-28-10-12-29(13-11-28)17-23-19(2)31-26(27-23)20-6-4-3-5-7-20/h3-9,14-15H,10-13,16-17H2,1-2H3 |
InChI Key |
MVSNZWPHUUORSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=C(OC(=N4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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